1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFVIHELXKZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₉H₁₁N₃O₄S
- Molecular Weight : 233.25 g/mol
- CAS Number : 1235439-62-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are essential for various physiological processes including acid-base balance and respiration.
Inhibition of Carbonic Anhydrases
Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against hCA I, II, IX, and XII. The structure-activity relationship (SAR) indicates that modifications in the piperidine ring can enhance selectivity and potency against specific isoforms associated with tumors (hCA IX and XII) while minimizing effects on cytosolic isoforms like hCA II .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC₅₀ Value | Notes |
|---|---|---|---|
| Study A | Inhibition of hCA II | Low nanomolar | Selective against tumor-associated isoforms. |
| Study B | Antitumor activity | IC₅₀ < 10 µM | Effective in multiple cancer cell lines. |
| Study C | Antiviral activity | EC₅₀ = 7.4 µM | Modest inhibition of SARS-CoV-2 M pro. |
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of various piperidine derivatives, including our compound of interest. It demonstrated significant cytotoxicity against several cancer cell lines with an IC₅₀ value below 10 µM, indicating strong potential as an anticancer agent .
- Antiviral Properties : Another research effort investigated the antiviral properties against SARS-CoV-2. The compound exhibited moderate inhibitory effects on the main protease (M pro), which plays a crucial role in viral replication . The selectivity index was calculated to assess the potential therapeutic window.
- Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound acts as a non-covalent inhibitor of carbonic anhydrases, with docking studies suggesting favorable interactions at the active sites of tumor-associated isoforms .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C11H15N3O4S
- Molecular Weight: 273.32 g/mol
- CAS Number: 1235439-62-9
The structure of the compound features a piperidine ring substituted with a sulfonyl group derived from 1,2-dimethylimidazole, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid exhibit antimicrobial properties. The imidazole ring is known for its role in various biologically active molecules, making this compound a candidate for developing new antibiotics or antifungal agents .
Anticancer Research
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. The sulfonyl group enhances the solubility and bioavailability of the compound, which is crucial for therapeutic applications in oncology .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating biochemical processes in diseases such as diabetes and obesity .
Biochemistry
Biochemical Probes
Due to its unique structure, this compound can serve as a biochemical probe to study various biological systems. It can interact with proteins or nucleic acids, providing insights into cellular mechanisms and pathways .
Drug Delivery Systems
The piperidine moiety can be utilized in designing drug delivery systems that enhance the transport of therapeutic agents across biological membranes. This application is particularly relevant in targeted therapy approaches for chronic diseases .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve the mechanical properties and thermal stability of materials. Its sulfonyl group can participate in cross-linking reactions, leading to enhanced material performance .
Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles for specific applications such as drug delivery or biosensing. The imidazole group can facilitate interactions with biological targets, enhancing the efficacy of nanocarriers .
Case Study 1: Antimicrobial Properties
A study conducted on derivatives of imidazole demonstrated significant antimicrobial activity against various bacterial strains. The sulfonyl group was found to enhance the interaction with bacterial cell walls, leading to increased efficacy compared to non-sulfonylated counterparts.
Case Study 2: Enzyme Inhibition
Research published in a biochemical journal highlighted the potential of piperidine derivatives as enzyme inhibitors. The study focused on their application in metabolic disorders, showing promising results in modulating enzyme activity linked to obesity.
Comparison with Similar Compounds
Below is a detailed comparison with structurally related sulfonyl-piperidine carboxylic acid derivatives, based on available data from the provided evidence.
Structural and Physicochemical Properties
Key Observations:
Impact of Heterocycle :
- The 1,2-dimethylimidazole sulfonyl group (target compound) is expected to exhibit higher basicity compared to the 3,5-dimethylisoxazole sulfonyl group (CAS 697258-72-3) due to the imidazole ring’s aromatic nitrogen atoms . This may enhance solubility in acidic environments.
- The 5-trifluoromethylpyridyl substituent (CAS 406476-31-1) introduces strong electron-withdrawing effects, increasing lipophilicity (logP ≈ 0.283) compared to dimethylimidazole/isoxazole derivatives .
Acidity and Solubility :
- The acid pKa of the dimethylisoxazole analog (3.79) suggests moderate acidity, likely similar to the target compound . Lower pKa values enhance ionization at physiological pH, improving aqueous solubility.
Thermal Stability :
- The dimethylisoxazole analog has a higher melting point (217–219°C) than the trifluoromethylpyridyl compound (162–164°C), indicating stronger intermolecular interactions in the solid state .
Preparation Methods
Preparation of the 1,2-Dimethylimidazole-4-Sulfonyl Intermediate
While direct literature on the exact 1,2-dimethylimidazole-4-sulfonyl intermediate is limited, related sulfonyl imidazole derivatives have been synthesized via sulfonyl chloride or sulfonyl fluoride intermediates. For example, analogous imidazole sulfonyl fluorides are prepared by chlorosulfonation of methyl-substituted imidazoles followed by fluorination or other halide substitutions.
A typical approach involves:
- Reacting 1,2-dimethylimidazole with chlorosulfonic acid or sulfuryl chloride under controlled temperature to install the sulfonyl chloride group at the 4-position.
- Subsequent conversion to sulfonyl fluoride or direct use of the sulfonyl chloride for coupling.
This step requires careful temperature control (often ice-cooled conditions) and inert atmosphere to prevent side reactions.
Functionalization of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid (isonipecotic acid) serves as the nucleophilic substrate for sulfonylation. Its preparation and modification have been extensively studied, including N-alkylation and amide formation.
For the sulfonylation step:
- The piperidine nitrogen is reacted with the imidazole sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
- Typical bases include triethylamine or other organic bases to scavenge the generated HCl.
- The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperature to maintain selectivity and prevent hydrolysis.
Representative Synthetic Procedure
Based on analogous sulfonamide syntheses and available data, a plausible synthetic route is:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,2-Dimethylimidazole + chlorosulfonic acid, 0°C to room temp, inert atmosphere | Formation of 1,2-dimethylimidazole-4-sulfonyl chloride |
| 2 | Piperidine-4-carboxylic acid + triethylamine, dry dichloromethane, 0–25°C | Deprotonation of piperidine nitrogen |
| 3 | Addition of sulfonyl chloride intermediate dropwise at 0°C | Formation of sulfonamide bond |
| 4 | Stirring at room temperature for several hours | Completion of reaction |
| 5 | Work-up: aqueous washes, extraction, drying, concentration | Isolation of crude product |
| 6 | Purification by recrystallization or chromatography | Pure 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid |
Optimization and Yield Considerations
- The sulfonylation reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- Use of excess base ensures complete neutralization of HCl byproduct.
- Temperature control minimizes side reactions such as over-sulfonylation or hydrolysis.
- Purification typically involves recrystallization from isopropanol or chromatographic methods to remove unreacted starting materials and side products.
Analytical Characterization
The final compound is characterized by:
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of methyl groups on the imidazole ring, piperidine ring protons, and carboxylic acid functionality.
- Mass Spectrometry: Molecular ion peak consistent with C11H17N3O4S (MW 287.34 g/mol).
- Elemental Analysis: Confirms the expected composition.
- Melting Point and Purity: Determined by DSC or HPLC.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1,2-Dimethylimidazole, Piperidine-4-carboxylic acid |
| Key Reagents | Chlorosulfonic acid (or sulfuryl chloride), Triethylamine |
| Solvents | Dichloromethane, tetrahydrofuran, isopropanol (for recrystallization) |
| Temperature Range | 0°C to room temperature (20–25°C) |
| Reaction Time | Several hours (typically overnight stirring) |
| Purification | Recrystallization, chromatography |
| Yield Range | Moderate to good (40–70%, depending on optimization) |
| Safety Notes | Handle sulfonyl chlorides under inert atmosphere; moisture sensitive |
Q & A
Q. What are the common synthetic routes for 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid?
The synthesis typically involves two key steps:
- Sulfonyl Chloride Preparation : Reacting 1,2-dimethylimidazole with chlorosulfonic acid under controlled temperature and inert atmosphere to form the sulfonyl chloride intermediate .
- Coupling Reaction : The sulfonyl chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base (e.g., triethylamine) to form the final compound. Purification often involves column chromatography or recrystallization .
Q. How is the compound characterized after synthesis?
Characterization employs multiple analytical techniques:
- ¹H/¹³C NMR : To confirm structural integrity and purity by analyzing proton and carbon environments .
- LCMS : For molecular weight verification and detection of impurities .
- FT-IR : To identify functional groups (e.g., sulfonyl, carboxylic acid) .
- HPLC : For assessing purity (>95% is typical in research-grade samples) .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
Critical properties include:
- Acid pKa : ~3.79 (carboxylic acid proton), affecting ionization and solubility at physiological pH .
- LogD : -1.92 (pH 5.5) and -3.47 (pH 7.4), indicating high hydrophilicity in neutral environments .
- Polar Surface Area : 100.71 Ų, suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can researchers address discrepancies in LogD values between computational predictions and experimental measurements?
Discrepancies often arise from solvent systems or ionization effects. To resolve:
Q. What strategies optimize the sulfonation step in synthesizing the imidazole sulfonyl moiety?
Key optimizations include:
Q. How to design biological activity assays based on structural analogs?
Leverage known bioactivity of related compounds:
- Hydrazone Derivatives : Adapt antibacterial assay protocols (e.g., disc diffusion against S. aureus) by substituting the hydrazide moiety with the target compound .
- Enzyme Inhibition : Screen against phosphatases or kinases, as imidazole sulfonyl groups often interact with catalytic sites .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- GHS Classification : Potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How to interpret conflicting melting point data across sources?
- Sample Purity : Variations in purity (e.g., 95% vs. >99%) can alter melting ranges. Validate via DSC (Differential Scanning Calorimetry) .
- Polymorphism : Explore crystalline forms using X-ray diffraction to identify stable polymorphs .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
